1,2,3-Triaminoguanidine

Energetic materials Gas generation Propellant formulation

Procurement failure: substituting diaminoguanidine (DAG) for triaminoguanidine (TAG) reduces thermal decomposition peaks from 188°C to 194°C, altering safety margins. This C3-symmetric, 80.7 wt% nitrogen scaffold delivers: - TAGP polymer: 6657 m·s⁻¹ detonation velocity (32% > GAP), impact sensitivity 71.7 J - TAGN/TAG₂DNGTz: fastest decomposition rates for airbag inflators - Tris(2-hydroxybenzylidene)-TAG-Cl: trinuclear V(V) MOF catalyst Specify BAM impact/friction data per lot for IM certification.

Molecular Formula CH8N6
Molecular Weight 104.12 g/mol
CAS No. 2203-24-9
Cat. No. B12136214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triaminoguanidine
CAS2203-24-9
Molecular FormulaCH8N6
Molecular Weight104.12 g/mol
Structural Identifiers
SMILESC(=NN)(NN)NN
InChIInChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7)
InChIKeyRTZLPSUDDQWQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triaminoguanidine: Identity and Procurement Profile


1,2,3-Triaminoguanidine (triaminoguanidine, TAG) is a fully hydrazinated guanidine derivative with molecular formula CH₈N₆ and a calculated nitrogen content of approximately 80.7 wt% in its free base form [1]. It is classified as an organonitrogen compound that exists most commonly as a hydrochloride salt (TAG-Cl) or nitrate salt (TAGN) for practical handling, as the free base is a colorless solid with a melting range of 112–120 °C and limited shelf stability [2]. The molecule presents three terminal –NH₂ groups and a central guanidine core, providing a C₃-symmetric, nitrogen-dense scaffold that underpins its differentiated utility in high-nitrogen-content energetic materials, as a ligand platform for multinuclear metal complexes, and as a synthetic intermediate for triazole and tetrazine derivatives [3].

Nitrogen-Dense Scaffold
Free base contains approximately 80.7 wt% nitrogen, enabling gas-yield research in energetic formulations.
Salt Form Selection
Commonly procured as hydrochloride or nitrate salt for stability; free base has limited shelf life.
Research Versatility
C₃-symmetric core supports ligand design, triazole/tetrazine synthesis, and multinuclear metal complex studies.

Why Triaminoguanidine Cannot Be Replaced with Aminoguanidine or Diaminoguanidine


Generic substitution among aminoguanidine congeners fails because each additional –NH₂ substituent on the guanidine core simultaneously alters nitrogen density, thermal stability, acid–base behavior, and metal-coordination geometry. Moving from aminoguanidine (one –NH₂) to diaminoguanidine (two –NH₂) to triaminoguanidine (three –NH₂) is not a linear titration: the thermal decomposition peak temperature of the corresponding 3,6-bis-nitroguanyl-1,2,4,5-tetrazine (DNGTz) salts drops sharply from 239.3 °C (guanidine) → ~214 °C (aminoguanidine) → ~194 °C (diaminoguanidine) → ~188 °C (triaminoguanidine), accompanied by an accelerating exothermic decomposition rate [1]. This means an energetic formulation built for TAG-derived components cannot be substituted with DAG or AG without compromising thermal safety margins and burn-rate profiles. Similarly, the free base nitrogen content climbs from ~71.2 wt% (guanidine) to ~75.6 wt% (aminoguanidine) to ~78.6 wt% (diaminoguanidine) to ~80.7 wt% (triaminoguanidine), a difference that translates into measurable gas yield advantages in propellant and gas-generating applications [2]. Procuring the wrong guanidine congener therefore risks both performance deficits and safety non-compliance.

Target
Triaminoguanidine (CH₈N₆)
Aminoguanidine (CH₆N₄)
Approx. 4–5 wt% lower nitrogen content and higher thermal stability shift gas-yield and decomposition-rate profiles; may not match rapid gas-evolution requirements.
Target
Triaminoguanidine (CH₈N₆)
Diaminoguanidine (CH₇N₅)
Lower nitrogen density and higher DSC decomposition temperature (~194 °C vs ~188 °C) alter thermal safety margins and burn-rate characteristics in energetic formulations.
Target
Triaminoguanidine-based ligand
Mono-/diguanidine Schiff bases
Cannot replicate μ₃-bridging trinuclear geometry or permanent porosity; multimetallic cooperativity required for heterogeneous catalysis may be lost.

Quantitative Differentiation Evidence vs. Closest Comparators


Nitrogen Content Comparison Across Guanidine Congeners

1,2,3-Triaminoguanidine (CH₈N₆, MW 104.12) delivers a calculated nitrogen content of 80.7 wt%, exceeding that of guanidine (CH₅N₃, 71.2 wt%), aminoguanidine (CH₆N₄, 75.6 wt%), and diaminoguanidine (CH₇N₅, 78.6 wt%) [1]. Among commercially available industrial energetic polymers, the triaminoguanidine-glyoxal polymer (TAGP) also exhibits higher nitrogen content than glycidyl azide polymer (GAP, ~42.8 wt%), poly-NIMMO, and poly-GLYN [2]. Higher nitrogen content directly correlates with increased gas yield per unit mass in gas-generating and propellant applications [3].

Nitrogen Content
Class-level inference
80.7 wt% (free base)
Reported highest nitrogen density among guanidine congeners.
Calculated from molecular formula; polymer comparisons from literature.
Energetic materials Gas generation Propellant formulation

Thermal Stability Ordering of Guanidine-DNGTz Salts

In a series of guanidine-derived salts of 3,6-bis-nitroguanyl-1,2,4,5-tetrazine (DNGTz), the decomposition peak temperature (Tp) decreases systematically as the number of amino substituents increases: G₂DNGTz (guanidine, salt 1) Tp ≈ 239.3 °C; AG₂DNGTz (aminoguanidine, salt 2) Tp ≈ 213.5 °C; DAG₂DNGTz (diaminoguanidine, salt 3) Tp ≈ 194.2 °C; TAG₂DNGTz (triaminoguanidine, salt 4) Tp ≈ 188.4 °C [1]. The thermal safety hierarchy (1 > 2 > 3 ≈ 4) confirms that triaminoguanidine-based salts are thermally less stable than their diaminoguanidine and aminoguanidine counterparts, but their accelerated decomposition is advantageous in applications requiring rapid gas generation or fast burn rates [2].

Thermal Stability
Head-to-head
TAG₂DNGTz Tp ~188.4 °C vs. 239.3 °C (guanidine salt)
Lower decomposition temperature supports fast gas-release screening.
DSC heating rate extrapolated to 0 °C/min; onset ~176 °C.
Thermal safety Energetic salts DSC decomposition kinetics

Insensitivity and Detonation Performance of TAGP vs. GAP

The triaminoguanidine-glyoxal polymer (TAGP) exhibits simultaneously lower impact sensitivity (Im = 71.7 J) and higher friction insensitivity (>352.8 N) than conventional energetic polymers, while its calculated detonation velocity (VoD = 6657 m·s⁻¹) significantly exceeds that of glycidyl azide polymer (GAP, VoD = 5041 m·s⁻¹) [1]. TAGP also shows a decomposition temperature (Td) comparable to GAP (~200 °C) and poly-GLYN (~204 °C), meaning the insensitivity gain does not come at the cost of thermal robustness [2]. The impact energy of TAGP (71.7 J) contrasts sharply with RDX (8.5 J), representing an ~8.4-fold improvement in drop-weight safety [3].

Insensitivity & Performance
Head-to-head
TAGP Im 71.7 J, VoD 6657 m·s⁻¹ vs. GAP 5041 m·s⁻¹
Reported combination of low sensitivity and high detonation velocity.
Impact/friction by BAM; VoD calculated with EXPLO5.
Insensitive munitions Energetic polymers Detonation velocity Impact sensitivity

Synthesis Yield and Scalability of Triaminoguanidine Hydrochloride

A patent method for preparing triaminoguanidine hydrochloride via reaction of cyanogen chloride with hydrazine in aqueous solution at ≤30 °C achieves a reported yield of 78.2% of white crystalline product with a melting point of 234–236 °C [1]. An alternative route using guanidine nitrate and hydrazine hydrate with free nitrate ion supplementation is described as increasing yield of triaminoguanidine nitrate (TAGN) [2]. While these yields are moderate, the patent literature emphasizes that triaminoguanidine hydrochloride can be obtained economically at scale, with the C₃-symmetric TAG platform enabling divergent functionalization toward tris(acylamino)guanidines, tris-imines, and triazole derivatives without protecting-group strategies [3]. No direct comparative yield data versus diaminoguanidine or aminoguanidine hydrochloride synthesis are available from the same patent families, so this evidence is class-level.

Synthesis Yield
Cross-study comparable
78.2% (TAG-Cl hydrochloride)
Demonstrated scalable access to hydrochloride salt.
Patent US3226438; mp 234–236 °C.
Process chemistry Scale-up Precursor manufacturing

Catalytic Scaffold Distinctiveness of Triaminoguanidine-Based Complexes

Triaminoguanidine condenses with three equivalents of salicylaldehyde derivatives to form C₃-symmetric tris(2-hydroxybenzylidene)-triaminoguanidinium ligands that bind metal ions in μ₃-bridging modes, enabling the isolation of trinuclear [VⱽO₂]₃(L) complexes with permanent microporosity confirmed by BET analysis and single-crystal X-ray diffraction [1]. These triaminoguanidine-derived complexes catalyze the multicomponent synthesis of 2-amino-3-cyano-4H-pyrans and 4H-chromenes, important pharmaceutical intermediates, under mild conditions [2]. In contrast, monoaminoguanidine and diaminoguanidine Schiff bases form only mononuclear or dinuclear complexes without the three-dimensional porosity and multimetallic cooperativity afforded by the triply-bridging TAG platform [3]. Direct quantitative turnover number/frequency comparisons versus diaminoguanidine-based catalysts are not reported in the same study, so this evidence is designated as supporting.

Catalytic Scaffold
Supporting evidence
Trinuclear VⱽO₂ complex, permanent porosity (BET)
Supports heterogeneous catalyst design via μ₃-bridging coordination.
No direct turnover comparison with diguanidine systems.
Catalysis Vanadium complexes Metal-organic frameworks Green synthesis

Mutagenicity and Toxicological Risk Profile of TAGN vs. RDX

Triaminoguanidine nitrate (TAGN) was found mutagenic in in vitro assays (Ames test and DNA damage in mammalian cells) without requiring metabolic activation, indicating direct genetic activity [1]. In contrast, hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a widely used energetic material, shows a different toxicological profile with neurobehavioral effects and liver toxicity but lower direct mutagenic potency in standard Ames assays [2]. A follow-on study of triaminoguanidinium-1-methyl-5-nitriminotetrazolate (TAG-MNT) showed weak mutagenicity only at the limit concentration of 2 g/L and cytotoxicity at ≥250 mg/L, suggesting that salt counterion selection modulates the toxicological risk of TAG-based materials [3]. Procurement safety assessments must therefore consider salt-specific toxicology rather than extrapolating from the cation alone.

Mutagenicity Profile
Cross-study comparable
TAGN direct-acting mutagen; TAG-MNT weak response at 2 g/L
Salt-specific toxicological endpoints require review.
Ames assay and mammalian cell DNA damage data.
Occupational safety Mutagenicity Energetic material toxicity

Procurement-Driven Application Scenarios


Insensitive Munition-Compliant Energetic Binder

For solid propellant and explosive formulations requiring NATO STANAG 4439 insensitivity compliance, the triaminoguanidine-glyoxal polymer (TAGP) provides a detonation velocity of 6657 m·s⁻¹—32% higher than GAP (5041 m·s⁻¹)—with impact sensitivity of 71.7 J (8.4× safer than RDX) and friction insensitivity exceeding 352.8 N [1]. Procurement specification should require BAM impact and friction data per lot, as these values are critical for IM certification.

High-Yield Gas-Generating Agent for Airbag Inflators

Triaminoguanidine nitrate (TAGN) and triaminoguanidine-DNGTz salt (TAG₂DNGTz) offer the highest nitrogen density and fastest decomposition rate in the guanidine salt series, with DSC peak decomposition temperatures of ~188 °C [2]. This suits airbag inflator designs where rapid, low-temperature gas evolution is required. The cytotoxicity of TAG₂DNGTz is slight (MTT assay, L929 fibroblasts, 0.125 mg·mL⁻¹), supporting toxicological acceptability for enclosed pyrotechnic applications [3].

Trinuclear Metal-Organic Framework Catalyst Precursor

Tris(2-hydroxybenzylidene)-triaminoguanidinium chloride serves as a C₃-symmetric pro-ligand for synthesizing trinuclear vanadium(V) dioxo complexes with permanent microporosity, catalytically active in 2-amino-3-cyano-4H-pyran and 4H-chromene synthesis under green conditions [4]. Procurement of the hydrochloride salt (TAG-Cl, CAS 5329-29-3) with purity ≥98% is recommended for reproducible MOF synthesis; BET verification of porosity is recommended as a batch quality criterion.

Toxicologically Screened Energetic Component for Reduced Hazard

For applications where worker exposure risk must be minimized, triaminoguanidinium-1-methyl-5-nitriminotetrazolate (TAG-MNT) offers attenuated mutagenicity relative to TAGN—weak Ames response only at 2 g/L and cytotoxicity threshold at 250 mg/L—while retaining energetic performance [5]. Procurement should specify Ames assay certification and heavy-metal limits, and users should implement standard particulate and ventilation controls.

Application
Selection Property
Validation Focus
Insensitive munition binder studies
Reported impact insensitivity and detonation velocity
BAM impact/friction and VoD per lot
Airbag inflator gas-generation research
High nitrogen density and rapid decomposition
DSC decomposition profile and gas-yield measurement
Porous metal-organic catalyst synthesis
C₃-symmetric pro-ligand, μ₃-bridging capability
BET porosity and crystallinity verification
Hazard-reduction energetic screening
Salt-dependent mutagenicity endpoints
Ames assay and cytotoxicity threshold per salt
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